

# Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide

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Compound of Interest

4-Fluorobenzene-1,3-dicarboxylic
acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluorobenzene-1,3-dicarboxylic acid** (CAS No. 327-95-7), a fluorinated aromatic dicarboxylic acid of interest in chemical synthesis and materials science. This document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by detailed experimental protocols.

## **Chemical Structure and Properties**

• IUPAC Name: 4-Fluorobenzene-1,3-dicarboxylic acid

Synonyms: 4-Fluoroisophthalic acid

Molecular Formula: C<sub>8</sub>H<sub>5</sub>FO<sub>4</sub>[1][2]

Molecular Weight: 184.12 g/mol [1][2]

Appearance: White to off-white solid[1]

Melting Point: 300-301 °C

#### **Spectroscopic Data**



While specific experimental spectra for **4-Fluorobenzene-1,3-dicarboxylic acid** are not widely published, data from commercial suppliers confirms that the spectra are consistent with the assigned structure.[1] This section details the expected spectroscopic features based on the molecule's structure and provides predicted mass spectrometry data.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The following tables summarize the predicted chemical shifts ( $\delta$ ) in ppm for the  $^{1}$ H and  $^{13}$ C NMR spectra. The predictions are based on the analysis of the chemical structure and comparison with similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Data

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.4-8.6	d	~1-2 Hz
H-5	~8.2-8.4	dd	~8-9 Hz (H-F), ~2 Hz (H-H)
H-6	~7.3-7.5	t	~8-9 Hz
СООН	>12	br s	-

Table 2: Predicted <sup>13</sup>C NMR Data

Carbon Atom	Chemical Shift (δ, ppm)
C-1 (COOH)	~165-170
C-2	~125-130
C-3 (COOH)	~165-170
C-4 (C-F)	~160-165 (d, ¹JCF ≈ 250 Hz)
C-5	~120-125 (d, <sup>2</sup> JCF ≈ 20-25 Hz)
C-6	~115-120 (d, <sup>3</sup> JCF ≈ 5-10 Hz)



#### Infrared (IR) Spectroscopy

The IR spectrum of **4-Fluorobenzene-1,3-dicarboxylic acid** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group	Wavenumber (cm⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	2500-3300	Broad	O-H stretching
C-H (Aromatic)	3000-3100	Medium	C-H stretching
C=O (Carboxylic Acid)	1680-1720	Strong	C=O stretching
C=C (Aromatic)	1580-1620, 1450- 1500	Medium-Strong	C=C ring stretching
C-O (Carboxylic Acid)	1200-1300	Strong	C-O stretching
C-F (Aryl Fluoride)	1100-1250	Strong	C-F stretching
O-H (Carboxylic Acid)	920-950	Broad	O-H out-of-plane bending

### Mass Spectrometry (MS)

The exact mass of **4-Fluorobenzene-1,3-dicarboxylic acid** is 184.0172 g/mol .[2] The following table presents the predicted m/z values for various adducts in high-resolution mass spectrometry.

Table 4: Predicted Mass Spectrometry Data



Adduct	m/z
[M+H] <sup>+</sup>	185.0245
[M+Na] <sup>+</sup>	207.0064
[M-H] <sup>-</sup>	183.0099
[M+NH <sub>4</sub> ] <sup>+</sup>	202.0510
[M+K] <sup>+</sup>	222.9803

### **Experimental Protocols**

The following are general protocols for obtaining spectroscopic data for solid organic compounds like **4-Fluorobenzene-1,3-dicarboxylic acid**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluorobenzene-1,3-dicarboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
  - Obtain a one-dimensional <sup>1</sup>H spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak.
- <sup>13</sup>C NMR Acquisition:
  - Obtain a one-dimensional <sup>13</sup>C spectrum with proton decoupling.



- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).
- Use a sufficient number of scans for adequate signal-to-noise, as <sup>13</sup>C has a low natural abundance.
- Reference the spectrum to the solvent peak.

#### **IR Spectroscopy (Thin Solid Film Method)**

- Sample Preparation:
  - Dissolve a small amount (approx. 50 mg) of 4-Fluorobenzene-1,3-dicarboxylic acid in a few drops of a volatile solvent like methylene chloride or acetone.[3]
  - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
  - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- · Data Acquisition:
  - Place the salt plate in the sample holder of an FT-IR spectrometer.
  - Acquire the spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
  - Collect a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

#### **Mass Spectrometry (Electron Ionization - EI)**

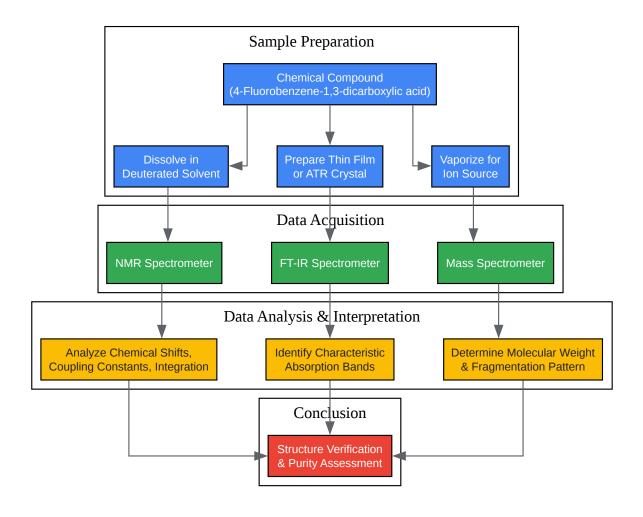
- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe which is heated to vaporize the sample into the ion source.[4]
- Ionization: In the ion source, bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to lose an electron, forming a molecular ion (M<sup>+</sup>), which is a radical cation.[5][6][7]



- Mass Analysis: Accelerate the generated ions and pass them through a magnetic or electric field in the mass analyzer. The ions are then separated based on their mass-to-charge ratio (m/z).[4][6]
- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[6]

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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